molecular formula C8H4Cl2O3 B7868635 2-(3,4-Dichlorophenyl)-2-oxoacetic acid

2-(3,4-Dichlorophenyl)-2-oxoacetic acid

Cat. No. B7868635
M. Wt: 219.02 g/mol
InChI Key: FECOOTOWJXGHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C8H4Cl2O3 and its molecular weight is 219.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dichlorophenyl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorophenyl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Global Trends in 2,4-D Toxicology and Mutagenicity : Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to identify global trends in studies related to 2,4-D. They found that the United States was the leading contributor to this research, with the most focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, non-target species (especially aquatic), and molecular imprinting in the field of 2,4-D toxicology and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Degradation of 2,4-D by Hydrogen Peroxide and Iron Ions : Pignatello (1992) explored the degradation of 2,4-D in acidic aerated solutions using hydrogen peroxide and iron ions. This study highlighted the potential for complete mineralization of the herbicide through this process, indicating a method for environmental decontamination of 2,4-D (Pignatello, 1992).

  • Electrooxidation and Oxone for 2,4-D Degradation : Jaafarzadeh, Ghanbari, and Zahedi (2018) investigated a hybrid process combining electrooxidation and Oxone for the degradation of 2,4-D in aqueous solutions. They achieved a significant removal rate under specific conditions, demonstrating the effectiveness of this method in treating 2,4-D contaminated water (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

  • Effects of 2,4-D on Cellular Metabolism : Mountassif and colleagues (2008) studied the toxicological effects of 2,4-D on the cellular metabolism of the Jerboa (Jaculus orientalis). They observed significant toxicity affecting energy metabolism, morphological perturbation, and oxidative stress (Mountassif et al., 2008).

  • 2,4-D Removal from Polluted Water Sources : EvyAliceAbigail and colleagues (2017) reviewed various strategies for removing 2,4-D from contaminated water sources. They emphasized the need for more efficient methods for complete removal of this herbicide from contaminated sites (EvyAliceAbigail et al., 2017).

  • Bacterial Endophyte-Enhanced Phytoremediation : Germaine et al. (2006) described the use of a bacterial endophyte to enhance the phytoremediation of 2,4-D. They showed that inoculated plants had a higher capacity for 2,4-D removal, demonstrating an innovative approach to mitigate herbicide contamination (Germaine et al., 2006).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECOOTOWJXGHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-oxoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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